molecular formula C5H6BFN2O2 B11756506 (2-Amino-6-fluoropyridin-4-YL)boronic acid

(2-Amino-6-fluoropyridin-4-YL)boronic acid

Cat. No.: B11756506
M. Wt: 155.93 g/mol
InChI Key: WGYTZKKXTMLXQO-UHFFFAOYSA-N
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Description

(2-Amino-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that contains a fluorinated pyridine ring.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropyridin-4-ylboronic acid
  • 2-Amino-6-bromopyridin-4-ylboronic acid
  • 2-Amino-6-iodopyridin-4-ylboronic acid

Uniqueness

(2-Amino-6-fluoropyridin-4-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electronic effects play a crucial role .

Biological Activity

(2-Amino-6-fluoropyridin-4-YL)boronic acid is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an amino group and a fluorine atom, along with a boronic acid functional group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. Its molecular formula is CHBFNO, with a molecular weight of approximately 139.91 g/mol, and it is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry and materials science.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor . Boronic acids are recognized for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues in the active sites of these enzymes. This property positions this compound as a promising candidate for drug development targeting diseases such as cancer and diabetes, where protease inhibition can be therapeutically beneficial.

Case Studies and Research Findings

  • Protease Inhibition : Research indicates that this compound can effectively inhibit specific proteases involved in cancer progression. For instance, studies have demonstrated that boronic acids can selectively target the active sites of serine proteases, leading to reduced tumor growth in preclinical models.
  • Boronic Acid Applications in Cancer Therapy : The compound has been explored in the context of Boron Neutron Capture Therapy (BNCT), where it serves as a boron carrier to selectively destroy malignant cells while sparing healthy tissue. BNCT leverages the unique properties of boron compounds to enhance the efficacy of radiation therapy against various tumors, including gliomas and head and neck cancers .
  • Molecular Recognition : this compound has been studied for its ability to recognize and bind specific biological molecules, enhancing drug delivery systems. Its interaction with cell surface glycans allows for improved uptake of therapeutic agents within target cells, thereby increasing their effectiveness .

Comparative Analysis

The following table summarizes the structural similarities between this compound and other related compounds:

Compound NameCAS NumberSimilarity Index
(3-Fluoropyridin-4-YL)boronic acid458532-97-30.98
(3,5-Difluoropyridin-4-YL)boronic acid956003-87-50.98
(2,5-Difluoropyridin-4-YL)boronic acid1263375-23-00.85
(8-Fluoroquinolin-7-YL)boronic acid1217500-71-40.84
(2-Amino-3-fluoropyridin-4-YL)boronic acid2096336-62-60.84

This table highlights the distinctiveness of this compound due to its specific substitution pattern on the pyridine ring, which contributes to its unique biological activity compared to structurally similar compounds.

Properties

Molecular Formula

C5H6BFN2O2

Molecular Weight

155.93 g/mol

IUPAC Name

(2-amino-6-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H,(H2,8,9)

InChI Key

WGYTZKKXTMLXQO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)F)N)(O)O

Origin of Product

United States

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